molecular formula C5H10ClF2N B1402071 2,2-Difluorocyclopentan-1-amine hydrochloride CAS No. 921599-70-4

2,2-Difluorocyclopentan-1-amine hydrochloride

Cat. No.: B1402071
CAS No.: 921599-70-4
M. Wt: 157.59 g/mol
InChI Key: NKKPWPHIGLLMRF-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopentan-1-amine hydrochloride is a chemical compound with the molecular formula C5H10ClF2N It is a derivative of cyclopentane, where two hydrogen atoms are replaced by fluorine atoms at the 2-position, and an amine group is attached to the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopentan-1-amine hydrochloride typically involves the fluorination of cyclopentanone followed by amination and subsequent conversion to the hydrochloride salt. One common method involves the reaction of cyclopentanone with diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting 2,2-difluorocyclopentanone is then subjected to reductive amination using ammonia or an amine source to form 2,2-difluorocyclopentan-1-amine. Finally, the amine is treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-Difluorocyclopentan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2-Difluorocyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluorocyclopentan-1-amine hydrochloride is unique due to its specific ring size and fluorine substitution pattern, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,2-difluorocyclopentan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9F2N.ClH/c6-5(7)3-1-2-4(5)8;/h4H,1-3,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKPWPHIGLLMRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856554
Record name 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

921599-70-4
Record name 2,2-Difluorocyclopentan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorocyclopentan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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